3-Bromo-2,6-dichloroaniline
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Overview
Description
3-Bromo-2,6-dichloroaniline (3-Br-2,6-DCAn) is an organic compound belonging to the class of aromatic compounds. It is a derivative of aniline, which is a primary amine with a benzene ring. 3-Br-2,6-DCAn is a colorless to pale yellow liquid with an aromatic odor. It is soluble in water, alcohol, and most organic solvents. 3-Br-2,6-DCAn is used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals, as an analytical reagent, and as a substrate in biochemical and physiological studies.
Scientific Research Applications
Bromination and Chemical Synthesis
- The study by Willett (2001) details the bromination of 3-chloroaniline, resulting in compounds with brominated anilinium cations, which are significant for understanding the bromination process and synthesizing novel compounds (Willett, 2001).
- Seikel (2003) discusses the formation of 2,6-dichloroaniline and 2,6-dibromoaniline, highlighting the halogenation process, which is crucial for chemical synthesis and the production of various halogenated compounds (Seikel, 2003).
Environmental and Analytical Chemistry
- Gruzdev et al. (2011) developed a procedure for the determination of trace amounts of chloroanilines in drinking water, including the formation of bromo derivatives, which underscores the importance of analytical methods for environmental monitoring of halogenated compounds (Gruzdev et al., 2011).
- Holtze et al. (2008) reviewed microbial degradation of benzonitrile herbicides, including those with bromo and chloro substituents, providing insights into environmental pathways and degradation processes of similar compounds (Holtze et al., 2008).
Organic Synthesis and Catalysis
- Shen et al. (2004) reported on the palladium-catalyzed indolization of bromo and chloroanilines, illustrating the utility of such compounds in synthesizing complex organic molecules (Shen et al., 2004).
- Schlosser and Cottet (2002) explored the silyl-mediated halogen/halogen displacement in pyridines, which could be relevant for reactions involving 3-Bromo-2,6-dichloroaniline, showcasing the flexibility of halogen atoms in organic synthesis (Schlosser & Cottet, 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
As an aniline derivative, it may undergo various chemical reactions, including Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the interaction of the compound with a metal catalyst and other organic groups, resulting in the formation of new bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2,6-dichloroaniline Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability
Properties
IUPAC Name |
3-bromo-2,6-dichloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALFSYRRNYYSQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600944 |
Source
|
Record name | 3-Bromo-2,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-82-8 |
Source
|
Record name | 3-Bromo-2,6-dichlorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943830-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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